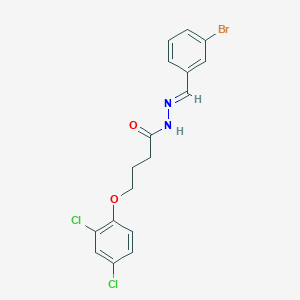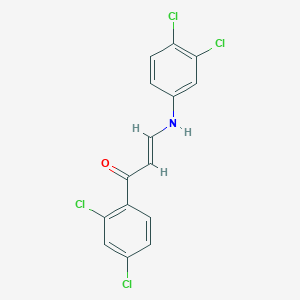![molecular formula C23H21N3O5 B297619 methyl 4-[5-(2-{[(4-methylbenzoyl)amino]acetyl}carbohydrazonoyl)-2-furyl]benzoate](/img/structure/B297619.png)
methyl 4-[5-(2-{[(4-methylbenzoyl)amino]acetyl}carbohydrazonoyl)-2-furyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(5-{(E)-[2-({[(4-methylphenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoate is a complex organic compound that features a furan ring, a benzoate ester, and a hydrazinylidene moiety
Métodos De Preparación
The synthesis of methyl 4-(5-{(E)-[2-({[(4-methylphenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hydrazone: This involves the reaction of 4-methylbenzoyl hydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization with a furan derivative under acidic or basic conditions to form the furan ring.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of automated reactors and continuous flow systems.
Análisis De Reacciones Químicas
Methyl 4-(5-{(E)-[2-({[(4-methylphenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 4-(5-{(E)-[2-({[(4-methylphenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of methyl 4-(5-{(E)-[2-({[(4-methylphenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Methyl 4-(5-{(E)-[2-({[(4-methylphenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoate can be compared with similar compounds such as:
Methyl 4-(5-{(E)-[2-({[(4-methylphenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}thiophene-2-yl)benzoate: This compound features a thiophene ring instead of a furan ring, which may result in different chemical and biological properties.
Methyl 4-(5-{(E)-[2-({[(4-methylphenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}pyrrole-2-yl)benzoate:
The uniqueness of methyl 4-(5-{(E)-[2-({[(4-methylphenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoate lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H21N3O5 |
|---|---|
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
methyl 4-[5-[(E)-[[2-[(4-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C23H21N3O5/c1-15-3-5-17(6-4-15)22(28)24-14-21(27)26-25-13-19-11-12-20(31-19)16-7-9-18(10-8-16)23(29)30-2/h3-13H,14H2,1-2H3,(H,24,28)(H,26,27)/b25-13+ |
Clave InChI |
BLKVKAXPZYWZNJ-DHRITJCHSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)C(=O)OC |
SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)OC |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,4-dichlorophenoxy)-N'-{(E)-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]methylidene}propanehydrazide](/img/structure/B297540.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]propanehydrazide](/img/structure/B297541.png)
![N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(2-chlorophenoxy)acetohydrazide](/img/structure/B297542.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]acetohydrazide](/img/structure/B297544.png)
![4-(2,4-dichlorophenoxy)-N-{2-oxo-2-[2-(3-phenyl-2-propenylidene)hydrazino]ethyl}butanamide](/img/structure/B297545.png)
![N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B297546.png)
![N-[2-(2-{4-chloro-3-nitrobenzylidene}hydrazino)-2-oxoethyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B297549.png)
![N-{2-[2-(5-bromo-2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B297551.png)
![2-(2-chlorophenoxy)-N-(2-oxo-2-{2-[2-(pentyloxy)benzylidene]hydrazino}ethyl)acetamide](/img/structure/B297552.png)
![N-(2-{2-[4-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(2-chlorophenoxy)acetamide](/img/structure/B297554.png)
![(2E)-3-[(4-bromo-2-fluorophenyl)amino]-1-(2,4-dichlorophenyl)prop-2-en-1-one](/img/structure/B297556.png)

![(2E)-3-[(4-iodophenyl)amino]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B297559.png)
